Phenylacetaldehyde glyceryl acetal
Description
Contextual Significance in Contemporary Organic Chemistry and Related Fields
The primary significance of phenylacetaldehyde (B1677652) glyceryl acetal (B89532) lies in its role as a fragrance and flavoring agent. nih.govfemaflavor.org Its complex floral aroma, reminiscent of hyacinth, rose, and lily of the valley, makes it a popular component in fine fragrances, cosmetics, and household products. thegoodscentscompany.comscentree.coiff.com In the food industry, it is recognized as a flavoring agent. nih.gov
Beyond its sensory properties, the synthesis of this acetal serves as a practical example of green chemistry principles. Research has explored the use of eco-friendly catalysts, such as zeolites and delaminated zeolites, to improve the efficiency and environmental footprint of its production. ymerdigital.com These studies aim to replace traditional acid catalysts with reusable and more selective alternatives. ymerdigital.com Furthermore, its structural components have led to investigations into its potential as an intermediate for synthesizing other compounds, including new antimicrobial agents. ontosight.ai The study of such acetals contributes to the broader field of organic synthesis, particularly in the development of protecting group strategies and the construction of complex molecules from readily available starting materials. ymerdigital.comnumberanalytics.com
Structural Isomerism: Elucidation of 1,3-Dioxolane (B20135) and 1,3-Dioxane (B1201747) Forms
The reaction between phenylacetaldehyde (an aldehyde) and glycerol (B35011) (a triol, specifically a propanetriol) yields a mixture of cyclic acetal isomers. scentree.cothegoodscentscompany.com This occurs because the three hydroxyl groups of glycerol can react with the aldehyde to form either a five-membered ring (a 1,3-dioxolane derivative) or a six-membered ring (a 1,3-dioxane derivative). thegoodscentscompany.comfragranceconservatory.com
The main isomers present in commercial phenylacetaldehyde glyceryl acetal are:
(2-Benzyl-1,3-dioxolan-4-yl)methanol : A five-membered ring formed from reaction at the 1,2-hydroxyl positions of glycerol.
2-Benzyl-1,3-dioxan-5-ol (B13752967) : A six-membered ring formed from reaction at the 1,3-hydroxyl positions of glycerol. thegoodscentscompany.comchemicalbook.com
The ratio of these isomers can vary depending on the synthesis conditions. One analysis reported a typical commercial mixture as containing approximately 57% of the 1,3-dioxolane form and 38% of the 1,3-dioxane form. thegoodscentscompany.com Another technical data sheet indicates a more complex mixture of up to four different isomers. ventos.com This isomerism is a critical aspect of the compound's chemical identity and influences its physical and olfactory properties.
Table 2: Principal Structural Isomers of this compound
| Isomer Name | Structure | Ring Size | Molecular Formula |
|---|---|---|---|
| (2-Benzyl-1,3-dioxolan-4-yl)methanol | A five-membered dioxolane ring with a benzyl (B1604629) group at the C2 position and a hydroxymethyl group at the C4 position. | 5-membered | C₁₁H₁₄O₃ |
| 2-Benzyl-1,3-dioxan-5-ol | A six-membered dioxane ring with a benzyl group at the C2 position and a hydroxyl group at the C5 position. | 6-membered | C₁₁H₁₄O₃ |
Overview of Acetal Chemistry within Synthetic Organic Transformations
Acetal formation is a fundamental reaction in organic chemistry where an aldehyde or ketone reacts with an alcohol in the presence of an acid catalyst to form an acetal. fiveable.mewikipedia.org This reaction is a cornerstone of synthetic strategy, primarily because it provides an effective method for protecting carbonyl groups. numberanalytics.com
The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. fiveable.me An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. masterorganicchemistry.com In the presence of excess alcohol and continued acid catalysis, the hydroxyl group of the hemiacetal is protonated and eliminated as a water molecule. masterorganicchemistry.com This generates a carbocation that is rapidly attacked by a second alcohol molecule, and subsequent deprotonation yields the stable acetal. fiveable.me
The reaction is reversible and subject to equilibrium control. To drive the reaction toward the formation of the acetal, water is typically removed from the reaction mixture, for instance, by using a Dean-Stark apparatus. wikipedia.org The use of a diol or triol, such as ethylene (B1197577) glycol or glycerol, to form a cyclic acetal is entropically favored compared to using two monofunctional alcohol molecules. wikipedia.org Acetals are stable under neutral and basic conditions but can be readily hydrolyzed back to the original aldehyde or ketone and alcohol under aqueous acidic conditions. fiveable.me This stability and reversible formation make acetals ideal protecting groups in multi-step syntheses, allowing chemists to perform reactions on other parts of a molecule without affecting the carbonyl functionality. numberanalytics.commasterorganicchemistry.com
Structure
3D Structure
Properties
IUPAC Name |
(2-benzyl-1,3-dioxolan-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-10-8-13-11(14-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPENOSKWEKGDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201014563 | |
| Record name | 2-(Phenylmethyl)-1,3-dioxolane-4-methanol | |
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Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless viscous liquid; very faint, sweet-green rosy odour | |
| Record name | Phenylacetaldehyde glyceryl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/937/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | Phenylacetaldehyde glyceryl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/937/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.158-1.168 | |
| Record name | Phenylacetaldehyde glyceryl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/937/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
5694-72-4, 29895-73-6 | |
| Record name | 2-(Phenylmethyl)-1,3-dioxolane-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5694-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Hydroxymethyl-2-benzyl-1,3-dioxolane | |
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| Record name | Phenylacetaldehyde glyceryl acetal | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029895736 | |
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| Record name | Benzeneacetaldehyde, cyclic acetal with 1,2,3-propanetriol | |
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| Record name | 1,3-Dioxolane-4-methanol, 2-(phenylmethyl)- | |
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| Record name | 2-(Phenylmethyl)-1,3-dioxolane-4-methanol | |
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| Record name | Benzeneacetaldehyde, cyclic acetal with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-benzyl-1,3-dioxolan-4-ylmethanol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYMETHYL-2-BENZYL-1,3-DIOXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 2-Benzyl-5-hydroxymethyl-1,3-dioxolane | |
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Synthetic Methodologies for Phenylacetaldehyde Glyceryl Acetal
Classical Acetalization Approaches
The foundational method for synthesizing Phenylacetaldehyde (B1677652) Glyceryl Acetal (B89532) involves the direct reaction of phenylacetaldehyde with glycerol (B35011). This process is typically facilitated by an acid catalyst.
Acid-Catalyzed Condensation of Phenylacetaldehyde with Glycerol
The most conventional route to Phenylacetaldehyde Glyceryl Acetal is the acid-catalyzed condensation of phenylacetaldehyde and glycerol. scentree.co This reaction involves the protection of the aldehyde group of phenylacetaldehyde through the formation of a cyclic acetal with glycerol. The reaction is reversible and requires the removal of water, typically using a Dean-Stark apparatus, to drive the equilibrium towards the product side. rsc.org
Commonly used homogeneous acid catalysts include mineral acids and organic acids such as p-toluenesulfonic acid (PTSA). rsc.org The reaction yields a mixture of two main structural isomers: a five-membered ring (1,3-dioxolane derivative) and a six-membered ring (1,3-dioxane derivative). rsc.orgresearchgate.net Each of these can exist as E and Z isomers, resulting in a mixture of four acetal products. rsc.org
Exploration of Alternative Stoichiometric Reagents
While direct acid catalysis is prevalent, research into acetalization reactions has explored various stoichiometric reagents to facilitate the reaction under different conditions. However, for the synthesis of this compound, the focus has largely remained on catalytic methods due to their efficiency and atom economy. The use of alternative stoichiometric reagents is less common for this specific transformation.
Advanced Catalytic Synthesis Routes
To overcome the limitations of homogeneous catalysis, such as catalyst separation and waste generation, significant efforts have been directed towards the development of heterogeneous catalysts. These advanced materials offer improved reusability, stability, and often, enhanced selectivity.
Heterogeneous Catalysis for Enhanced Acetal Formation
Solid acid catalysts have emerged as a promising alternative for the synthesis of this compound, offering easier work-up procedures and the potential for continuous flow processes.
Zeolites, with their well-defined pore structures and tunable acidity, are effective catalysts for acetalization reactions. Large pore zeolites such as USY and Beta have demonstrated high activity in the synthesis of this compound. rsc.org For instance, in the acetalization of phenylacetaldehyde with glycerol, USY zeolite with a Si/Al ratio of 35 has shown a conversion of 93%, with a selectivity of 58% for the five-membered 1,3-dioxolane (B20135) and 35% for the six-membered 1,3-dioxane (B1201747). nih.gov
The hydrophobic nature of high-silica zeolites, like Beta zeolite, can be advantageous as it can prevent the deactivation of acid sites by water, which is a byproduct of the reaction. rsc.org This water-tolerant nature allows for high conversion rates even in the presence of moisture. rsc.org
Metal-Organic Frameworks (MOFs) represent a newer class of crystalline porous materials that have shown exceptional promise in catalysis. Specifically, zirconium-based MOFs like UiO-66 and its amino-functionalized derivative, UiO-66-NH2, have been identified as highly efficient and reusable heterogeneous catalysts for the acetalization of phenylacetaldehyde with glycerol. researchgate.netrsc.org
These catalysts can achieve high conversions (89-93%) in relatively short reaction times (2 hours). rsc.org The catalytic activity of UiO-66 is attributed to the presence of Brønsted-induced acid sites that arise from water molecules coordinated to the zirconium centers, particularly at defect sites in the framework. rsc.org The ratio of the resulting 1,3-dioxolane to 1,3-dioxane isomers can be tuned by modifying the catalyst, for instance, by introducing missing linker defects or by using the aminated version, UiO-66-NH2, which can alter the product distribution. rsc.org Studies have shown that UiO-66 catalysts are stable under the reaction conditions and can be recycled multiple times without a significant loss of activity or selectivity. rsc.org
| Catalyst | Phenylacetaldehyde Conversion (%) | Dioxolane/Dioxane Ratio | Reaction Time (h) | Reference |
| UiO-66 | 93 | 3.2 | 2 | rsc.org |
| UiO-66-NH2 | 89 | 4.6 | 2 | rsc.org |
| USY (Si/Al=35) | 93 | 1.66 | 1 | nih.gov |
| Beta Zeolite | >95 | N/A | 1 | rsc.org |
| p-toluenesulfonic acid | 98 | 3.7 | 2 | rsc.org |
| Data for acetalization of glycerol with aqueous formaldehyde, indicating general applicability for water-tolerant acetalization. |
Application of Natural and Modified Clay Catalysts (e.g., Algerian Natural Kaolin)
Natural clays, such as kaolin (B608303), have garnered attention as low-cost, abundant, and environmentally friendly catalysts. researchgate.netresearcher.life Algerian natural kaolin has been successfully utilized as a heterogeneous catalyst for the chemoselective synthesis of acetals. researchgate.net The catalytic activity of kaolin can be enhanced through modification, such as acid activation, which increases its surface area and acidity. nih.govcoventry.ac.uk
The table below highlights research on the use of kaolin catalysts:
| Catalyst Type | Application | Noteworthy Results |
| Natural Algerian Kaolin | Chemoselective protection of various aldehydes | Efficient, recyclable catalyst that can be used at the multi-gram scale, producing acetals with moderate to excellent yields. researchgate.netresearcher.life |
| Acid-activated Kaolin | Synthesis of solketal (B138546) from glycerol and acetone | Acid treatment significantly enhanced the catalytic properties, leading to high yields of solketal, a valuable fuel additive. coventry.ac.uk |
Homogeneous Catalysis for Cyclic Acetal Synthesis
While heterogeneous catalysis offers advantages in product separation, homogeneous catalysts are also employed for the synthesis of cyclic acetals. Traditional homogeneous catalysts include mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid and oxalic acid. google.com These catalysts operate in the same phase as the reactants, often leading to high reaction rates. For the synthesis of phenylacetaldehyde phenylglycol acetal, a related compound, the reaction is carried out in an inert solvent like benzene, toluene (B28343), or cyclohexane (B81311) at controlled temperatures. google.comresearchgate.net
Biocatalytic Approaches to Acetal Analogues (General Principles for Acetal Formation)
Biocatalysis represents a green and highly selective alternative for chemical synthesis. In the context of acetal formation, enzymes like glycosyltransferases catalyze the formation of glycosidic bonds, which are essentially acetal linkages. libretexts.org The mechanism in a biological system mirrors the acid-catalyzed chemical process, with the key difference being the activation of the hydroxyl group. Instead of protonation, enzymatic reactions often involve phosphorylation to create a good leaving group. libretexts.org The conversion of a hemiacetal to an acetal proceeds via an SN1-type reaction, involving a resonance-stabilized carbocation intermediate. libretexts.org While specific biocatalytic routes for this compound are not extensively detailed in the provided context, the general principles of enzymatic acetal formation highlight the potential for developing biocatalytic processes for its synthesis.
Principles of Green Chemistry in this compound Synthesis
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which emphasizes the reduction of waste, use of renewable resources, and development of environmentally benign processes.
Development of Solvent-Free Reaction Systems
A key aspect of green chemistry is the minimization or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions have been successfully applied to acetalization reactions. acs.org For instance, the condensation of glycerol with furfural (B47365) to produce acetals has been achieved under neat conditions using various acid catalysts, leading to high yields. researchgate.net This approach not only reduces solvent waste but can also simplify product purification.
Valorization of Renewable Glycerol as a Sustainable Feedstock
Glycerol, a major byproduct of the biodiesel industry, is a renewable and readily available feedstock. researchgate.net Its utilization in the synthesis of valuable chemicals like this compound is a prime example of valorization. researchgate.net This process transforms a low-value byproduct into a high-value fragrance ingredient, contributing to the economic viability and sustainability of the biodiesel industry. researchgate.net The reaction of phenylacetaldehyde with glycerol to produce the hyacinth fragrance is a notable example of this sustainable approach. researchgate.net
Design and Implementation of Recyclable and Regenerable Catalysts
The development of recyclable and regenerable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. In the synthesis of this compound and related compounds, the focus has shifted from traditional homogeneous acid catalysts, which are difficult to separate from the reaction mixture, to solid, heterogeneous catalysts that can be easily recovered and reused. acs.orgmdpi.com
Heterogeneous catalysts offer significant advantages, including simplified product purification through simple filtration and the potential for continuous flow reactor systems. acs.org A variety of materials have been successfully employed as recyclable catalysts for the acetalization of glycerol:
Zeolites and Clays : Materials such as zeolite USY and montmorillonite (B579905) K-10 clay have demonstrated effectiveness in glycerol acetalization. frontiersin.orgnih.gov For instance, zeolite USY-2 (with a Si/Al ratio of 35) has been used specifically for the reaction between glycerol and phenylacetaldehyde. nih.gov These solid acids possess well-defined pore structures and strong acid sites that facilitate the reaction.
Ion-Exchange Resins : Acidic ion-exchange resins, like Amberlyst-15, are widely used and effective catalysts for this transformation. mdpi.com They function as solid-phase equivalents of soluble acids like p-toluenesulfonic acid and can be filtered off and reused after the reaction is complete. mdpi.comfrontiersin.org
Supported Metal Oxides and Acids : Catalytic systems where an active species is supported on a solid carrier are common. Examples include molybdenum oxide on silica (B1680970) (MoO₃/SiO₂) and tungstophosphoric acid immobilized on silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂@HPW). frontiersin.orgmdpi.com The latter represents an advanced design where the catalyst's magnetic core allows for easy separation from the reaction medium using an external magnet, facilitating its reuse over multiple cycles. mdpi.com
Metal-Organic Frameworks (MOFs) : Zirconium-containing MOFs, specifically UiO-66, have been identified as highly efficient heterogeneous catalysts for the acetalization of phenylacetaldehyde with glycerol, yielding the desired fragrance acetals in high yields within short reaction times. researchgate.net
The reusability of these catalysts is a key performance indicator. For example, a cationic gold complex developed for acetalization could be recovered and reused up to seven times while maintaining high product yields. mdpi.com Similarly, the Fe₃O₄@SiO₂@HPW catalyst was reused for three consecutive runs with only a slight decrease in glycerol conversion, demonstrating its stability. mdpi.com
Optimization of Reaction Parameters and Process Engineering
To maximize the yield and selectivity of this compound, careful optimization of reaction parameters is essential. This involves managing the reaction equilibrium, kinetics, and the long-term performance of the catalyst.
Impact of Temperature and Pressure on Reaction Kinetics and Equilibrium
Temperature plays a critical role in the acetalization reaction. As an endothermic and reversible reaction, higher temperatures generally favor the formation of products by increasing the reaction rate. However, excessively high temperatures can lead to side reactions or catalyst degradation.
Studies on the analogous acetalization of glycerol with benzaldehyde (B42025) have shown a clear trend of increasing glycerol conversion with rising temperature, with optimal results often found at the highest tested temperatures, such as 120 °C. mdpi.com In a specific study involving phenylacetaldehyde, a reaction temperature of 420 K (147 °C) was utilized. nih.gov Most laboratory-scale syntheses of glycerol acetals are conducted at atmospheric pressure. mdpi.com
Table 1: Effect of Temperature on Glycerol Acetalization with Benzaldehyde This table presents data from an analogous reaction to illustrate the typical impact of temperature.
| Temperature (°C) | Catalyst | Glycerol Conversion (%) | Reference |
| 80 | Fe₃O₄@SiO₂@HPW | ~65 | mdpi.com |
| 100 | Fe₃O₄@SiO₂@HPW | ~75 | mdpi.com |
| 120 | Fe₃O₄@SiO₂@HPW | ~86 | mdpi.com |
Data derived from graphical representations in the cited source.
Stoichiometric Control of Phenylacetaldehyde to Glycerol Molar Ratios
The molar ratio of the reactants, phenylacetaldehyde and glycerol, is a key parameter for controlling the reaction equilibrium. According to Le Chatelier's principle, using an excess of one reactant can shift the equilibrium towards the product side, thereby increasing the conversion of the limiting reactant.
In the synthesis of this compound, a glycerol to aldehyde molar ratio of 2:1 has been reported. nih.gov However, in related systems, varying the molar ratio has been a common strategy to optimize yield. For the reaction with benzaldehyde, ratios of glycerol to aldehyde from 1:1 to 1:1.2 were explored, with a ratio of 1:1.15 being determined as optimal. mdpi.com The choice of which reactant to use in excess often depends on cost, availability, and ease of removal after the reaction.
Strategies for In Situ Water Removal to Drive Reaction Equilibrium (e.g., Dean-Stark Apparatus)
Acetalization is a condensation reaction that produces one molecule of water for every molecule of acetal formed. The presence of this water in the reaction medium can shift the equilibrium back towards the reactants, limiting the final product yield. mdpi.comfrontiersin.org Therefore, the continuous removal of water as it is formed is a critical strategy for achieving high conversion.
A standard and effective method for in situ water removal is the use of a Dean-Stark apparatus. mdpi.com This technique is typically employed with a solvent that forms a low-boiling azeotrope with water, such as toluene. nih.gov During the reaction, the solvent-water azeotrope boils and enters the Dean-Stark trap. Upon condensation, the immiscible water separates and is collected in the trap, while the lighter solvent overflows and returns to the reaction flask, effectively driving the reaction to completion.
Innovative approaches have also been explored, such as using certain acidic ionic liquids which, due to their unique solubility properties, can act as a "micro water-removing system" without the need for an external trap. mdpi.com
Catalyst Loading, Activity, and Long-Term Stability Evaluations
The performance of a catalyst is evaluated based on its loading, activity, and stability over time.
Catalyst Loading : The amount of catalyst used, or its loading, is typically expressed as a weight percentage (wt%) relative to the reactants. Optimal loading balances reaction speed with cost and potential mass transfer limitations. Reported loadings for glycerol acetalization vary depending on the catalyst's intrinsic activity, ranging from 1 wt% for Amberlyst-15 to 7.5 wt% for zeolite USY-2 and 1-5 wt% for a magnetic heteropolyacid catalyst. mdpi.comnih.govmdpi.com
Activity : Catalyst activity is measured by the conversion of reactants and the selectivity towards the desired product under specific conditions. In the reaction of phenylacetaldehyde with glycerol over zeolite USY-2, a glycerol conversion of 93% was achieved. The reaction yielded a mixture of isomers: 58% selectivity for the five-membered 1,3-dioxolane ring and 35% for the six-membered 1,3-dioxane ring. nih.gov Other catalysts, such as Zr-containing MOFs, have also been reported to be highly active for this specific transformation. researchgate.net
Long-Term Stability : For a catalyst to be industrially viable, it must exhibit good long-term stability and reusability. Stability evaluations often involve recycling the catalyst over multiple reaction runs and measuring its performance in each cycle. As noted previously, a ferromagnetic catalyst showed good stability over three runs, while a gold-based catalyst was successfully reused seven times. mdpi.commdpi.com This demonstrates the potential for robust, long-lasting catalytic systems in the production of this compound.
Table 2: Summary of Catalytic Systems for Glycerol Acetalization
| Catalyst | Aldehyde | Catalyst Loading | Temp. (°C) | Molar Ratio (Gly:Ald) | Conversion/Yield | Stability/Reusability | Reference |
| Zeolite USY-2 | Phenylacetaldehyde | 7.5 wt% | 147 | 2:1 | 93% conversion | Not Reported | nih.gov |
| Fe₃O₄@SiO₂@HPW | Benzaldehyde | 5 wt% | 120 | 1:1.15 | 86% conversion | Stable for 3 runs | mdpi.com |
| Amberlyst-15 | Acetaldehyde | 1 wt% | 20 | 1:1 | 70-80% conversion | Not Reported | mdpi.com |
| Zr-UiO-66 | Phenylacetaldehyde | Not Specified | Not Specified | Not Specified | High Yield | Not Reported | researchgate.net |
Mechanistic Investigations of Phenylacetaldehyde Glyceryl Acetal Formation and Transformation
Detailed Reaction Mechanisms of Acetalization
The core reaction for producing phenylacetaldehyde (B1677652) glyceryl acetal (B89532) is the acid-catalyzed reaction between phenylacetaldehyde and glycerol (B35011). This reaction typically yields a mixture of cyclic acetal isomers, primarily the five-membered 1,3-dioxolane (B20135) and the six-membered 1,3-dioxane (B1201747) rings. rsc.org
Catalytic Role of Brønsted and Lewis Acid Sites
The acetalization of aldehydes with polyols like glycerol is efficiently promoted by acid catalysts. Both Brønsted and Lewis acid sites play crucial roles in activating the substrates and facilitating the reaction, though their efficacy and mechanisms can differ.
Brønsted acids (proton donors) are fundamental to the classic acetalization mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of phenylacetaldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by one of the hydroxyl groups of glycerol. This is described as a general acid catalysis mechanism. rsc.org Subsequent intramolecular reaction with another hydroxyl group and elimination of a water molecule leads to the formation of the cyclic acetal. Studies on glycerol acetalization have shown that catalysts with higher Brønsted acidity generally exhibit greater activity and yield. researchgate.netmdpi.com
Lewis acids (electron-pair acceptors) can also catalyze the reaction by coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, thereby activating the carbonyl group for nucleophilic attack, similar to the effect of protonation by a Brønsted acid. researchgate.net Some catalytic systems, such as those using mixed oxides like TiO₂–SiO₂, demonstrate that Lewis acid sites can generate Brønsted acid sites through interaction with water molecules, which then drive the catalysis. mdpi.com
Research comparing the two types of acid sites has often found that Brønsted acids are more active for glycerol acetalization. researchgate.netmdpi.com However, a synergistic effect has been noted where the combined action of both Brønsted and Lewis acid sites can be particularly favorable for the reaction. researchgate.net For instance, in a dual catalyst system, the Lewis acid can enhance the reaction rate promoted by the Brønsted acid. nih.gov Heterogeneous catalysts like the metal-organic framework UiO-66, which possesses Brønsted acid sites, have proven to be effective and reusable catalysts for the acetalization of phenylacetaldehyde with glycerol, underscoring the importance of these acidic functionalities. rsc.org
Stereochemical Aspects and Regioselectivity in Isomer Formation (1,3-Dioxolane vs. 1,3-Dioxane)
Glycerol is a triol, containing two primary hydroxyl groups (at C1 and C3) and one secondary hydroxyl group (at C2). Its reaction with phenylacetaldehyde can result in two main constitutional isomers:
2-benzyl-4-hydroxymethyl-1,3-dioxolane : A five-membered ring formed by the reaction of the C1 and C2 hydroxyl groups of glycerol.
2-benzyl-5-hydroxy-1,3-dioxane : A six-membered ring formed by the reaction of the C1 and C3 hydroxyl groups of glycerol. rsc.org
The ratio of these isomers is a critical aspect of the synthesis, as it can affect the final olfactory profile of the product. This regioselectivity is heavily influenced by both thermodynamic and kinetic factors, which are in turn dependent on the reaction conditions and the choice of catalyst.
Generally, the formation of the five-membered 1,3-dioxolane is kinetically favored, while the six-membered 1,3-dioxane is often the thermodynamically more stable product. thieme-connect.de However, the distribution can be complex. Commercial products of phenylacetaldehyde glyceryl acetal are often reported as a mixture, for instance, containing approximately 57% of the 1,3-dioxolane isomer and 38% of the 1,3-dioxane isomer. thegoodscentscompany.com
The catalyst plays a pivotal role in directing the regioselectivity. While traditional homogeneous acid catalysts often produce a mixture of both isomers, specific heterogeneous catalysts can offer high selectivity. rsc.orgthieme-connect.de For example, using phosphomolybdic acid as a catalyst for the ketalization of glycerol has been shown to yield 1,3-dioxolane derivatives with complete regiospecificity. thieme-connect.deepa.gov Similarly, the use of Zr-containing UiO-66 catalysts allows for the modification of the dioxolane-to-dioxane ratio, which can range from 2.8 to 4.6 depending on the specific catalyst structure and reaction time. rsc.org This catalytic control suggests that the isomerization between the dioxolane and dioxane products does not readily occur within the pores of certain structured catalysts, allowing the kinetically preferred product to be isolated. rsc.org
Table 1: Influence of Catalyst on Isomer Ratio in Glycerol Acetalization
| Catalyst | Aldehyde/Ketone | Predominant Isomer | Dioxolane:Dioxane Ratio | Source(s) |
|---|---|---|---|---|
| 4-Toluenesulfonic acid | Various Ketones | 1,3-Dioxolane | ~8:2 to 9:1 | thieme-connect.de |
| Phosphomolybdic Acid | Various Ketones | 1,3-Dioxolane | >95% Selectivity | thieme-connect.deepa.gov |
| UiO-66 | Phenylacetaldehyde | 1,3-Dioxolane | 2.8 to 4.6 | rsc.org |
| Commercial Mixture | Phenylacetaldehyde | 1,3-Dioxolane | ~1.5 (57% / 38%) | thegoodscentscompany.com |
Precursor Biogenesis and Chemical Pathways to Phenylacetaldehyde
Phenylacetaldehyde is a naturally occurring aldehyde that can be formed through several chemical and biochemical routes, primarily originating from the amino acid L-phenylalanine. wikipedia.org
Formation of Phenylacetaldehyde via Strecker Degradation of Phenylalanine
The Strecker degradation is a crucial reaction in flavor chemistry that converts α-amino acids into aldehydes with one fewer carbon atom. futurelearn.com In this pathway, L-phenylalanine reacts with an α-dicarbonyl compound, which can be generated from various sources, including the Maillard reaction. futurelearn.comnih.gov
The mechanism proceeds as follows:
The amino group of phenylalanine performs a nucleophilic addition to a carbonyl group of the dicarbonyl compound, followed by dehydration to form an imine.
The resulting imine undergoes decarboxylation, releasing carbon dioxide.
Finally, hydrolysis of the subsequent intermediate yields phenylacetaldehyde, ammonia, and an α-aminoketone. nih.gov
This reaction is fundamental to the formation of the characteristic aroma of many cooked foods. acs.org The rate of phenylacetaldehyde formation via Strecker degradation is dependent on factors such as temperature, pH, and the nature of the reacting dicarbonyl compound. acs.org Studies involving lipid oxidation products as the carbonyl source have determined the activation energy (Ea) for phenylacetaldehyde formation to be in the range of 55–64 kJ/mol. acs.orgnih.gov
Table 2: Kinetic Data for Phenylacetaldehyde Formation from Phenylalanine
| Reactant | Condition | Activation Energy (Ea) | Key Finding | Source(s) |
|---|---|---|---|---|
| 4-oxo-2-alkenals | 120-190 °C | 55-64 kJ/mol | Reaction rates increase with temperature. | acs.orgacs.orgnih.gov |
| 4,5-epoxy-2-alkenals | 120-190 °C | 58-67 kJ/mol | Epoxyalkenals produced more phenylacetaldehyde than hydroxynonenal. | acs.org |
| 2,4-alkadienals | N/A | 28-38 kJ/mol | Lower Ea compared to other lipid oxidation products. | acs.orgnih.gov |
| Various | pH 3 | N/A | Phenylacetaldehyde production decreased linearly with increasing pH. | acs.org |
Phenylacetaldehyde Generation through Maillard Reaction Pathways
The Maillard reaction is a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occur upon heating. wikipedia.orgnih.gov While distinct from the Strecker degradation, it is intrinsically linked to it. The Maillard reaction is a primary source of the α-dicarbonyl compounds (such as glyoxal, methylglyoxal, and 2,3-butanedione) that are necessary to initiate the Strecker degradation of amino acids. nih.govwikipedia.org
In the context of phenylacetaldehyde formation, a reducing sugar (e.g., glucose) first undergoes caramelization or interacts with other compounds in the initial stages of the Maillard reaction to produce reactive dicarbonyl intermediates. nih.gov These dicarbonyls then readily react with phenylalanine present in the food matrix, leading to its Strecker degradation and the release of phenylacetaldehyde. nih.gov Therefore, the Maillard reaction provides the essential precursors for the Strecker pathway, effectively making it a critical overarching process for phenylacetaldehyde generation during the cooking of food. youtube.com
Microbial and Enzymatic Biotransformation Pathways Yielding Phenylacetaldehyde
Microorganisms and their enzymes provide several efficient pathways for the biosynthesis of phenylacetaldehyde from L-phenylalanine or other precursors.
One significant route is the Ehrlich pathway , which is found in various microbes, including yeasts like Saccharomyces cerevisiae. nih.govresearchgate.net This pathway involves three main steps:
Transamination : L-phenylalanine is converted to phenylpyruvate by an aminotransferase.
Decarboxylation : Phenylpyruvate is decarboxylated by a 2-keto acid decarboxylase (KDC) to yield phenylacetaldehyde.
Reduction : Phenylacetaldehyde is then typically reduced by an aldehyde reductase or alcohol dehydrogenase to 2-phenylethanol, a valuable rose-scented aroma compound. nih.gov Metabolic engineering has been used to express this pathway in bacteria like E. coli for the production of these fragrance compounds. nih.gov
Another microbial pathway involves the degradation of the industrial chemical styrene (B11656) . Certain soil bacteria, such as Pseudomonas putida, can degrade styrene via a side-chain oxygenation pathway. nih.govnih.gov In this route, styrene monooxygenase (SMO) first converts styrene to styrene oxide. Subsequently, the enzyme styrene oxide isomerase (SOI) catalyzes the isomerization of styrene oxide directly to phenylacetaldehyde. nih.govnih.gov In these organisms, the phenylacetaldehyde is usually an intermediate that is quickly oxidized to phenylacetic acid by a NAD+-dependent phenylacetaldehyde dehydrogenase (PADH). nih.gov
Chemical Reactivity of Glycerol and its Derivatives
Glycerol (1,2,3-propanetriol) is a trihydric alcohol, or triol, possessing a three-carbon backbone with a hydroxyl (-OH) group attached to each carbon. This structure, featuring two primary and one central secondary hydroxyl group, is the foundation of its chemical reactivity. tutoring-blog.co.ukresearchgate.net Glycerol participates in the typical reactions of alcohols, but its trifunctional nature allows for the formation of a diverse array of derivatives. researchgate.netkumarmetal.com The terminal primary hydroxyl groups are generally more reactive than the internal secondary hydroxyl group. kumarmetal.com Key reactions include esterification with acids to form esters like triglycerides, oxidation to yield compounds such as glyceraldehyde and dihydroxyacetone, and dehydration to produce acrolein. tutoring-blog.co.ukyoutube.com
A significant and industrially relevant reaction of glycerol is its condensation with aldehydes and ketones to form cyclic acetals and ketals, respectively. kumarmetal.comnih.gov This reaction is a cornerstone for producing value-added chemicals from bio-renewable glycerol, a major byproduct of the biodiesel industry. frontiersin.orgmatec-conferences.org The formation of this compound is a specific example of this reactivity, where glycerol reacts with phenylacetaldehyde.
The reaction between glycerol and an aldehyde, such as phenylacetaldehyde or its close analog benzaldehyde (B42025), is typically catalyzed by an acid and results in a mixture of two isomeric cyclic acetals: a five-membered ring (a 1,3-dioxolane derivative) and a six-membered ring (a 1,3-dioxane derivative). nih.govrsc.org The commercial product known as this compound, used in the fragrance industry, is precisely such a mixture, consisting of 5-(hydroxymethyl)-2-phenylmethyl-1,3-dioxolane and 5-hydroxy-2-phenylmethyl-1,3-dioxane. ymerdigital.comthegoodscentscompany.com The reaction is reversible, and the removal of the water byproduct is crucial for driving the equilibrium toward the formation of the acetal products. ncert.nic.in
Research Findings on Glycerol Acetalization
The synthesis of glycerol acetals is influenced by several factors, including the type of catalyst, the structure of the aldehyde, and the reaction conditions. researchgate.net Acid catalysts are most commonly employed, ranging from homogeneous mineral acids like sulfuric acid and p-toluenesulfonic acid to a variety of heterogeneous solid acids such as zeolites, sulfated zirconia, and acidic ion-exchange resins like Amberlyst-15. nih.govymerdigital.commdpi.com
Studies on the acetalization of glycerol with various aldehydes demonstrate how the aldehyde's structure impacts the reaction's efficiency. Research using Mg-Al-LDH as a base catalyst showed that conversion rates are affected by the nature of the aldehyde employed. researchgate.net For instance, excellent conversions were achieved with short-chain aliphatic aldehydes, whereas longer-chain or aromatic aldehydes resulted in lower conversions under the specified conditions. researchgate.net
Table 1: Acetalization of Glycerol with Various Aldehydes using RH-Mg-Al-LDH Catalyst Reaction Conditions: Glycerol:Aldehyde ratio = 1:3, 1g catalyst, 140°C, 900W microwave, 1 hour.
| Aldehyde | Glycerol Conversion (%) | Selectivity for 1,3-Dioxolane (%) | Selectivity for 1,3-Dioxane (%) |
| Cinnamaldehyde | 77 | 96 | 4 |
| Acetaldehyde | 97 | - | - |
| Isobutyraldehyde | 99 | - | - |
| n-Heptaldehyde | 17 | - | - |
| p-Anisaldehyde | 36 | - | - |
| Benzaldehyde | 17 | - | - |
| Data sourced from Prakruthi, S. et al. researchgate.net Note: Selectivity data was not provided for all aldehydes in the source. |
Further detailed investigations using the reaction of glycerol with benzaldehyde as a model for aromatic aldehydes highlight the critical role of reaction parameters. A study using a SO₄²⁻/CeO₂–ZrO₂ solid acid catalyst explored the effects of molar ratio, solvent, and catalyst loading. nih.gov It was found that using toluene (B28343) as a solvent gave a higher glycerol conversion compared to n-hexane and tert-butanol, likely due to its effectiveness in azeotropically removing water. nih.gov The molar ratio of glycerol to benzaldehyde also significantly influenced both conversion and the isomeric distribution of the products. nih.gov
Table 2: Influence of Reaction Conditions on Glycerol Acetalization with Benzaldehyde Catalyst: SO₄²⁻/CeO₂–ZrO₂
| Glycerol:Benzaldehyde Molar Ratio | Solvent | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Selectivity for Dioxolane (%) |
| 1:3 | Toluene | 9 | 100 | 4 | 86 | - |
| 1:3 | n-Hexane | 9 | 100 | 4 | 70 | - |
| 1:3 | tert-Butanol | 9 | 100 | 4 | 64 | - |
| 1:3 | Toluene | 9 | 100 | 8 | 91.82 | 87.20 |
| 1:5 | Toluene | 9 | 100 | 8 | 92.08 | 82.33 |
| 1:7 | Toluene | 9 | 100 | 8 | 75.59 | - |
| Data sourced from Lacerda, G. D. et al. nih.gov Note: Selectivity data was not provided for all conditions in the source. |
Reactivity and Stability of Glycerol Acetals
The chemical reactivity of glycerol derivatives like this compound is largely defined by the stability of the acetal linkage. Acetal formation is a reversible process, and these compounds can undergo hydrolysis back to glycerol and the parent aldehyde in the presence of aqueous acid. ncert.nic.inresearchgate.net
The stability of these cyclic derivatives towards hydrolysis is not uniform and depends on both the structure of the original carbonyl compound and the size of the heterocyclic ring. rsc.org
Ketal vs. Acetal Stability : Ketals (derived from ketones, e.g., solketal (B138546) from glycerol and acetone) are significantly more reactive and less stable towards acid-catalyzed hydrolysis than acetals (derived from aldehydes). researchgate.netscielo.brepa.gov At 80°C with an acid catalyst, the hydrolysis of solketal can be nearly complete, while glycerol/formaldehyde acetals show only about 40% conversion under similar conditions. researchgate.netepa.gov This higher reactivity is attributed to the formation of a more stable tertiary carbocation intermediate during the hydrolysis of ketals. researchgate.netscielo.br
Ring Size Stability : For acetals derived from the same aldehyde, the six-membered dioxane isomer is more stable than the five-membered dioxolane isomer. In the case of benzaldehyde glycerol acetal, it has been shown that the six-membered ring is approximately eight times more stable to hydrolysis at low pH than its five-membered counterpart. rsc.org
This differential reactivity is a key consideration in the application and environmental fate of these glycerol-derived compounds.
Advanced Analytical Techniques for Characterization and Quantitative Analysis
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopy provides fundamental information about the molecular structure and functional groups present in Phenylacetaldehyde (B1677652) glyceryl acetal (B89532). These methods are crucial for confirming the identity of the synthesized product and for monitoring the progress of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for Conversion Monitoring)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Phenylacetaldehyde glyceryl acetal. ¹H NMR, in particular, is highly effective for monitoring the conversion of the starting materials, phenylacetaldehyde and glycerol (B35011), into the final acetal products.
The progress of the acetalization reaction can be tracked by observing the disappearance of the characteristic aldehyde proton signal from phenylacetaldehyde (typically around 9.7 ppm) and the appearance of new signals corresponding to the acetal proton in the product isomers (typically in the range of 4.8-5.2 ppm). nih.gov Concurrently, the complex signals of the glycerol backbone protons are replaced by distinct patterns for the protons on the newly formed dioxolane and dioxane rings. By integrating the signals of the reactant and product protons, the extent of the conversion can be accurately quantified over time.
¹H NMR Data for Conversion Monitoring
| Compound | Functional Group Proton | Typical Chemical Shift (δ, ppm) | Observation |
|---|---|---|---|
| Phenylacetaldehyde | Aldehyde (-CHO) | ~9.7 | Signal decreases as reaction proceeds. |
| Phenylacetaldehyde | Benzyl (B1604629) (-CH₂) | ~3.6 | Signal shifts upon acetal formation. |
| This compound | Acetal (-CH-) | ~4.8 - 5.2 | Signal appears and increases as product forms. |
| This compound | Ring & Hydroxymethyl Protons | ~3.5 - 4.5 | Complex signals replace glycerol pattern. |
| This compound | Benzyl (-CH₂) | ~2.9 - 3.1 | Signal appears at a new, shielded position. |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling
Mass Spectrometry (MS), especially when coupled with Gas Chromatography (GC-MS), is essential for identifying and profiling the isomers of this compound. While the isomers have the same molecular weight (194.23 g/mol ), their fragmentation patterns in the mass spectrometer can provide structural clues. sielc.com
GC-MS analysis allows for the chromatographic separation of the different isomers before they enter the mass spectrometer. The electron ionization (EI) mass spectra of the isomers exhibit characteristic fragmentation. Common fragments include the tropylium (B1234903) ion (m/z 91) from the benzyl group and fragments resulting from the cleavage of the dioxolane or dioxane ring. For example, the loss of the hydroxymethyl group (•CH₂OH, 31 Da) is a common pathway. Researchers have identified distinct mass spectra for the 1,3-dioxane (B1201747) and 1,3-dioxolane (B20135) isomers, enabling their specific identification within a mixture. This technique is invaluable for confirming the presence of all expected isomers and for detecting any related impurities. acs.org
Key Mass Fragments for Isomer Profiling
| Isomer Type | Molecular Ion (M⁺) [m/z] | Key Fragment Ion [m/z] | Description |
|---|---|---|---|
| 1,3-dioxolane / 1,3-dioxane | 194 | 91 | Tropylium ion (C₇H₇⁺), characteristic of a benzyl group. |
| 1,3-dioxolane / 1,3-dioxane | 194 | 103, 105 | Fragments related to the cleavage of the acetal ring structure. |
| 1,3-dioxolane / 1,3-dioxane | 194 | 163 | Loss of hydroxymethyl radical [M-31]⁺. |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the formation of this compound by monitoring the key functional groups involved in the reaction. The most significant change observed during the synthesis is the disappearance of the strong carbonyl (C=O) stretching band of the starting material, phenylacetaldehyde.
The FTIR spectrum of phenylacetaldehyde shows a characteristic sharp absorption for the aldehyde C=O stretch around 1725 cm⁻¹. researchgate.netthegoodscentscompany.com Upon successful acetal formation, this peak vanishes completely. The product spectrum is instead characterized by the appearance of strong C-O-C (acetal) stretching bands, typically in the 1000-1200 cm⁻¹ region. Additionally, the broad O-H stretching band from the hydroxyl group of the glycerol moiety (and the product) is observed around 3400 cm⁻¹. nih.gov
Characteristic FTIR Absorption Bands
| Compound / Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |
|---|---|---|
| Phenylacetaldehyde (Reactant) | ~1725 | C=O (Carbonyl) Stretch |
| This compound (Product) | ~3400 | O-H (Hydroxyl) Stretch, Broad |
| This compound (Product) | ~3030 | Aromatic C-H Stretch |
| This compound (Product) | ~2900-2950 | Aliphatic C-H Stretch |
| This compound (Product) | ~1000-1200 | C-O-C (Acetal) Stretch, Strong |
Chromatographic Separations for Isomer Resolution and Quantification
Chromatographic techniques are the cornerstone of quantitative analysis for this compound, enabling the separation of its complex components for precise measurement of purity, isomer distribution, and related impurities.
Gas Chromatography (GC) for Purity and Isomer Ratio Determination
Gas Chromatography (GC), typically with a Flame Ionization Detector (FID), is the primary method for determining the purity and isomer ratio of this compound. Due to their volatility, the different isomers can be effectively separated on a capillary GC column. researchgate.net
Commercial specifications for this fragrance ingredient often require a total acetal content of greater than 98%, a value that is determined by GC analysis. researchgate.net The method separates the five-membered ring (1,3-dioxolane) and six-membered ring (1,3-dioxane) isomers, which appear as distinct peaks in the chromatogram. The relative ratio of these isomers, which influences the final scent profile, can be precisely calculated from the integrated peak areas. For instance, a typical commercial product might contain a ratio of approximately 57% 1,3-dioxolane isomer and 38% 1,3-dioxane isomer. thegoodscentscompany.com
Typical Gas Chromatography Data
| Parameter | Value | Method |
|---|---|---|
| Purity (Sum of Acetals) | > 98% | GC-FID |
| Isomer Ratio (Typical) | 1,3-dioxolane: ~57% | GC Peak Area Integration |
| Isomer Ratio (Typical) | 1,3-dioxane: ~38% | GC Peak Area Integration |
| Column Type | Non-polar capillary (e.g., polydimethylsiloxane) | GC |
High-Performance Liquid Chromatography (HPLC) for Related Compound Analysis
While GC is ideal for the analysis of the main volatile acetal isomers, High-Performance Liquid Chromatography (HPLC) is a complementary technique used for the analysis of non-volatile or thermally sensitive related compounds. This includes potential impurities from the starting materials or side reactions.
For example, Phenylacetic acid is a common impurity that can arise from the oxidation of the phenylacetaldehyde starting material. nih.gov Phenylacetic acid is non-volatile and would not be easily analyzed by GC, but it can be readily quantified using reversed-phase HPLC with UV detection (e.g., at 215 nm). sielc.comsigmaaldrich.com Similarly, HPLC is the preferred method for quantifying residual, unreacted glycerol, a highly polar and non-volatile compound. nih.govresearchgate.net HPLC methods can separate glycerol from its potential oxidation products, such as glyceraldehyde or dihydroxyacetone, ensuring a comprehensive profile of all related substances in the final product. acs.orgresearchgate.net
Specialized Techniques for Catalyst Characterization in Research Contexts
In the research and development of catalysts for producing this compound, a suite of specialized techniques is employed to meticulously characterize the materials. These methods are essential for understanding the fundamental attributes that govern catalytic activity and selectivity.
X-ray Diffraction (XRD) is a fundamental and powerful technique for investigating the crystalline structure of catalytic materials. It provides critical information on the phase composition, crystallite size, and lattice parameters of a catalyst, which are essential for understanding its activity and stability. The principle of XRD is based on the constructive interference of a monochromatic X-ray beam scattered at specific angles from the crystal lattice planes of a material, as described by Bragg's Law.
In the context of catalysts used for glycerol valorization, including acetalization reactions, XRD is routinely used to:
Identify Crystalline Phases: Confirm the formation of desired catalyst phases, such as metal oxides (e.g., ZrO₂, ZnO, CuO) or supported metals on materials like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂). For instance, studies on mixed metal oxide catalysts have used XRD to confirm the formation of specific ternary oxide phases and spinel structures, which are correlated with catalytic performance.
Determine Crystallite Size: The broadening of XRD peaks can be used to calculate the average size of the crystalline domains via the Scherrer equation. This is particularly important as the crystallite size can influence the number of available active sites. Research on Cu-Fe-Al-based oxides for glycerol conversion showed that XRD results indicated the formation of nanosized particles, which contributes to high phase dispersion.
Assess Catalyst Stability: XRD analysis of used catalysts can reveal changes in the crystalline structure, such as phase transitions or the formation of new phases (e.g., metallic species from the reduction of oxides), which can be responsible for catalyst deactivation.
Table 1: XRD Findings for Catalysts in Glycerol Valorization Reactions
| Catalyst System | Key XRD Findings | Reference |
| Ti-Al-Mg, Ti-Fe-Mg | Confirmed the formation of a well-defined ternary oxide phase (MgAl₂Ti₃O₁₀) in the most active catalyst (Ti-Al-Mg). Ti-Fe-Mg showed the presence of iron oxides (Fe₂O₃). | |
| Zr-UiO-66 | Characterization proved that increasing synthesis temperature positively affected the crystallinity of the catalysts. | |
| Fe-Al-Cu Oxides | Indicated the formation of nanosized particles with high phase dispersion, suggesting the presence of iron(III) oxide, Al₂O₃, and CuO phases. | |
| Zirconia (ZrO₂) | Addition of promoters (WOx, MoOx, SO₄²⁻) was found to enhance the tetragonal zirconia phase, which influenced surface acidity. |
Key applications of SEM in catalyst characterization include:
Morphology Analysis: SEM images reveal the general shape and structure of catalyst particles, whether they are spherical, rod-like, or irregular aggregates. This is crucial for understanding how the catalyst was formed and how it might behave in a reactor.
Particle Size and Distribution: The technique allows for the assessment of the size of catalyst particles and how uniformly they are distributed, especially for active components dispersed on a support material.
Surface Feature Analysis: High-resolution SEM can identify surface features like pores, cracks, and defects, which can influence catalytic activity and deactivation. For example, porous morphologies observed by SEM in Cu-Fe-Al-based oxides were linked to their textural properties.
Catalyst Degradation Studies: By comparing SEM images of fresh and used catalysts, researchers can observe changes like particle agglomeration (sintering) or the formation of coke deposits on the surface, which are common causes of deactivation.
Table 2: SEM Analysis of Catalysts for Glycerol Conversion
| Catalyst | Observed Morphological Features via SEM | Significance | Reference |
| Ti-Al-Mg, Ti-Cr-Mg, Ti-Fe-Mg | Analysis, combined with EDX, revealed the homogeneous distribution of Ti, Al, and Mg in the most effective catalyst. | Homogeneous structure contributes to superior catalytic performance. | |
| Cu–Fe–Al-based oxides | Revealed a porous morphology. | Correlated with interesting textural properties and high surface area. | |
| AlFe-PILC | Showed that after the pillaring process and calcination, AlFe-patches kept the layers of the parent montmorillonite (B579905) apart, making the layers appear thicker. | Demonstrates successful modification of the catalyst support structure. | |
| Zr-UiO-66 | Used to assess the physicochemical properties and morphology of the synthesized catalysts. | Confirmed the structural integrity and morphology of the metal-organic framework catalyst. |
The Brunauer-Emmett-Teller (BET) method is the standard technique for determining the specific surface area of solid materials, a critical parameter for heterogeneous catalysts. The catalytic activity is often directly proportional to the available surface area, as a larger area typically provides more active sites for the reaction to occur. The technique is based on the physical adsorption of a gas (commonly nitrogen at 77 K) onto the solid surface and analyzing the adsorption isotherm.
BET analysis provides key information about the textural properties of a catalyst:
Specific Surface Area: It quantifies the total surface area per unit mass of the catalyst (expressed in m²/g). Catalysts with high surface areas are generally preferred. For instance, in the acetalization of glycerol, zirconia-based catalysts promoted to increase surface acidity also showed changes in surface area.
Pore Volume and Pore Size Distribution: Analysis of the adsorption-desorption isotherm can also yield the total pore volume and the distribution of pore sizes within the catalyst. This is crucial as the pore structure must allow for the efficient diffusion of reactants (phenylacetaldehyde and glycerol) and products.
Research on various catalysts for glycerol valorization has consistently shown a strong correlation between textural properties and catalytic performance.
Table 3: BET Surface Area Data for Various Catalysts
| Catalyst | BET Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Research Context | Reference |
| Ti-Al-Mg | 119.43 | - | Glycerol Carbonation | |
| Ti-Fe-Mg | 28.20 | - | Glycerol Carbonation | |
| Cu–Fe–Al-based oxides | 71 - 220 | - | Glycerol Dehydration | |
| Activated Carbon (AC) | 839.4 | ~0.4 | Catalyst Support | |
| KMgO/CNTs | 107.4 | ~0.4 | Catalyst | |
| Oxide Precursors (Fe/Mn) | 72 - 125 | - | Fischer-Tropsch Synthesis |
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The derivative of the TGA curve, known as DTG (Derivative Thermogravimetry), shows the rate of mass change and helps to pinpoint the temperatures at which the most significant events occur. In catalyst research, TGA is invaluable for assessing thermal stability and quantifying deposits like coke.
TGA/TG-DTG is applied to study catalysts in several ways:
Thermal Stability: By heating a fresh catalyst, TGA can determine the temperatures at which it begins to decompose or undergo phase transitions, indicating its operational limits.
Quantification of Coke: For used catalysts, TGA is a primary method to quantify the amount of carbonaceous deposits (coke) formed during the reaction. The mass
Chemical Reactivity, Stability, and Derivatization Studies
Hydrolytic Stability and Cleavage Mechanisms in Various Environments
The stability of the acetal (B89532) linkage is highly dependent on the pH of its environment. Generally, acetals are stable under basic and neutral conditions but are susceptible to hydrolysis under acidic conditions. researchgate.net The acid-catalyzed hydrolysis of phenylacetaldehyde (B1677652) glyceryl acetal results in the cleavage of the acetal bond, yielding the parent phenylacetaldehyde and glycerol (B35011).
The rate of this hydrolysis is significantly influenced by the pH of the solution, with the reaction rate increasing dramatically as the pH decreases. researchgate.net For instance, studies on similar acetal structures have shown a multi-fold increase in the hydrolysis rate with each unit decrease in pH. researchgate.net This pH sensitivity is a critical characteristic, particularly in applications where controlled release of the parent aldehyde is desired.
Table 1: Factors Influencing the Hydrolytic Stability of Acetals
| Factor | Influence on Stability | Mechanism |
| pH | Stable in basic/neutral conditions, labile in acidic conditions. | Acid catalysis is required to protonate an oxygen atom, initiating cleavage. researchgate.net |
| Temperature | Increased temperature generally accelerates hydrolysis. | Provides the necessary activation energy for the reaction to proceed. |
| Solvent | The presence of water is necessary for hydrolysis. | Water acts as the nucleophile that attacks the intermediate oxonium ion. masterorganicchemistry.com |
Phenylacetaldehyde Glyceryl Acetal as a Versatile Chemical Intermediate
Beyond its use as a fragrance, the structure of this compound makes it a valuable intermediate for the synthesis of other chemical entities, including polymers and novel small molecules.
Integration into Polymer Architectures (e.g., Synthesis of Acetal-Containing Polyols for Recyclable Polyurethanes)
A significant area of research is the incorporation of acetal linkages into polymer backbones to create chemically recyclable materials. This compound, with its free hydroxyl group, can act as a polyol in the synthesis of polyurethanes. Polyurethanes are traditionally difficult to recycle, but the introduction of acid-cleavable acetal groups provides a pathway for depolymerization back to the monomeric components under mild acidic conditions. acs.org
The synthesis of these recyclable polyurethanes involves the reaction of acetal-containing polyols with diisocyanates. acs.org The resulting polyurethane materials can exhibit mechanical properties comparable to conventional polyurethanes while possessing the significant advantage of recyclability. acs.org The cleavage of the acetal links in the polymer backbone, triggered by an acidic environment, allows for the recovery of the original polyol and the isocyanate precursors, which can then be used to produce new polyurethane materials in a closed-loop system. acs.org The use of bio-based polyols, for which this compound can serve as a precursor or model, further enhances the sustainability of these materials. mdpi.comnih.govresearchgate.net
Table 2: Research Findings on Recyclable Polyurethanes from Acetal-Containing Polyols
| Research Focus | Key Finding | Reference |
| Synthesis of Acetal-Containing Polyols | Can be synthesized from the reaction of diols and aldehydes. | acs.org |
| Recyclability | Polyurethanes with acetal linkages can be depolymerized in mild acidic conditions. | acs.org |
| Monomer Recovery | High yields of the original polyol and isocyanate precursors can be recovered. | acs.org |
| Properties of Recycled Polymer | The recycled monomers can be used to create new polyurethanes with similar properties to the original material. | acs.org |
Derivatization Reactions for Novel Chemical Entities
The hydroxyl group and the phenyl ring of this compound offer sites for further chemical modification to produce novel compounds. While specific derivatization of this exact molecule is not extensively documented in publicly available research, the reactivity of similar structures provides a strong indication of its potential.
For instance, the hydroxyl group can undergo esterification or etherification reactions to introduce new functional groups, potentially altering the molecule's fragrance profile, solubility, or other physical properties. A patent for the synthesis of phenylacetaldehyde phenylglycol acetal demonstrates the condensation reaction between phenylacetaldehyde and a diol to form the acetal, highlighting the general synthetic route that can be adapted to produce a variety of related structures. google.com
Furthermore, the phenyl ring can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce substituents onto the aromatic core, leading to a diverse range of new chemical entities with potentially interesting properties for applications in materials science or pharmaceuticals. The dioxolane ring itself can also participate in radical C-C bond-forming reactions, offering a pathway to install highly oxidized functional groups. thieme-connect.com
Intermolecular Interactions and Behavior in Complex Chemical Systems
The behavior of this compound in complex mixtures, such as fragrance formulations or biological systems, is governed by its intermolecular interactions. The presence of a phenyl ring allows for π-π stacking interactions with other aromatic molecules. The oxygen atoms in the acetal and hydroxyl groups can act as hydrogen bond acceptors, while the hydroxyl group can also act as a hydrogen bond donor. These interactions influence the compound's solubility, volatility, and its interaction with other molecules in a given system. epa.gov
The study of supramolecular chemistry has revealed that acetal hydrolysis can be catalyzed by self-assembled supramolecular hosts. osti.gov These host molecules can encapsulate the acetal, creating a microenvironment that facilitates the hydrolysis reaction, sometimes even in basic solutions where acetals are typically stable. osti.gov This suggests that the reactivity of this compound could be modulated in complex systems through non-covalent interactions with other molecules that can create localized acidic environments or catalytic sites.
The ability of the dioxolane and dioxane rings to interact with other molecules is also being explored in the context of drug design, where such motifs can improve aqueous solubility and cell permeability. thieme-connect.com This highlights the potential for the core structure of this compound to be utilized in the design of new functional molecules that can operate within complex chemical or biological systems.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Simulation of Acetalization Pathways
The formation of phenylacetaldehyde (B1677652) glyceryl acetal (B89532) involves the acid-catalyzed reaction of phenylacetaldehyde and glycerol (B35011). This process, known as acetalization, can lead to the formation of a five-membered ring (1,3-dioxolane derivative) or a six-membered ring (1,3-dioxane derivative), each with possible stereoisomers. Molecular modeling and simulation techniques are instrumental in elucidating the intricate pathways of this reaction.
Molecular dynamics (MD) simulations can be employed to model the interactions between phenylacetaldehyde, glycerol, and a catalyst in a solvent environment. rsc.orgnih.govresearchgate.net By simulating the trajectories of individual molecules over time, researchers can observe the initial binding events, the formation of key intermediates, and the subsequent cyclization to form the final acetal products. These simulations can reveal the preferred orientation of the reactants and the role of the solvent in stabilizing intermediates and transition states. For instance, MD simulations of glycerol in aqueous solutions have provided detailed information on its conformational dynamics and hydrogen-bonding networks, which are crucial for understanding its reactivity. nih.govresearchgate.netnih.gov
The general mechanism for acid-catalyzed acetal formation begins with the protonation of the carbonyl oxygen of the aldehyde, which increases its electrophilicity. youtube.comyoutube.commasterorganicchemistry.comyoutube.com A hydroxyl group from glycerol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. youtube.com Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion). youtube.comlibretexts.org Finally, an intramolecular attack by another hydroxyl group of the glycerol backbone on this carbocation leads to the formation of the cyclic acetal. youtube.comlibretexts.org Molecular modeling can help to visualize each of these steps and identify the most probable reaction coordinates.
The reaction can proceed via two main pathways, leading to either the five-membered 1,3-dioxolane (B20135) ring or the six-membered 1,3-dioxane (B1201747) ring. The relative favorability of these pathways is influenced by thermodynamic and kinetic factors, which can be explored through computational modeling.
Table 1: Key Steps in the Acetalization of Phenylacetaldehyde with Glycerol
| Step | Description |
| 1. Protonation | The acid catalyst protonates the carbonyl oxygen of phenylacetaldehyde. |
| 2. Nucleophilic Attack | A hydroxyl group of glycerol attacks the activated carbonyl carbon. |
| 3. Hemiacetal Formation | A tetrahedral hemiacetal intermediate is formed. |
| 4. Water Elimination | The hemiacetal is protonated, and a water molecule is eliminated, forming an oxocarbenium ion. |
| 5. Cyclization | An intramolecular nucleophilic attack by another hydroxyl group of the glycerol moiety forms the cyclic acetal. |
| 6. Deprotonation | The catalyst is regenerated by the loss of a proton from the cyclic acetal. |
Quantum Chemical Calculations of Electronic Structure, Reaction Energetics, and Transition States
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reaction energetics, and transition states of chemical reactions. researchgate.netosti.gov While specific DFT studies on phenylacetaldehyde glyceryl acetal are not widely published, the methodology is well-established for similar acetalization reactions.
By applying DFT methods, one can calculate the distribution of electron density in the reactant, intermediate, and product molecules. This information helps to understand the reactivity of different sites within the molecules. For example, the calculated partial charges on the carbonyl carbon of phenylacetaldehyde and the oxygen atoms of glycerol can provide a quantitative measure of their electrophilicity and nucleophilicity, respectively.
Furthermore, quantum chemical calculations can map out the potential energy surface of the reaction. This allows for the determination of the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state represents the activation energy of the reaction, a key parameter that governs the reaction rate. wikipedia.org By comparing the activation energies for the formation of the dioxolane and dioxane isomers, one can predict which product is kinetically favored.
Transition state theory (TST) can be used in conjunction with quantum chemical calculations to estimate theoretical reaction rate constants. wikipedia.orgarxiv.orgumn.edugithub.io The geometry of the transition state, which is a first-order saddle point on the potential energy surface, can be located and characterized by a single imaginary vibrational frequency. github.io Analysis of the vibrational modes of the transition state can confirm that it indeed corresponds to the desired reaction pathway. For the acetalization of phenylacetaldehyde with glycerol, separate transition states for the formation of the five- and six-membered rings would be located and their relative energies compared.
Prediction of Catalytic Activity and Selectivity via Computational Methods
The choice of catalyst is critical in the synthesis of this compound, as it influences both the reaction rate and the selectivity towards the desired isomeric products. researchgate.netmdpi.comresearchgate.net Computational methods play a significant role in understanding and predicting the performance of different catalysts.
Various catalysts have been employed for glycerol acetalization, including solid acids like zeolites, ion-exchange resins, and heteropolyacids. mdpi.com Computational models can be constructed to simulate the interaction of the reactants with the active sites of these catalysts. For instance, in the case of a zeolite catalyst, DFT calculations can be used to model the adsorption of phenylacetaldehyde and glycerol within the zeolite pores and to investigate the mechanism of proton transfer from the Brønsted acid sites of the zeolite to the aldehyde.
The selectivity between the five-membered (dioxolane) and six-membered (dioxane) acetals is a key aspect that can be addressed computationally. By calculating the activation barriers for the formation of both isomers in the presence of a specific catalyst, it is possible to predict which product will be formed preferentially. researchgate.net For example, a catalyst that sterically favors the transition state leading to the dioxolane isomer will result in higher selectivity for that product.
Recent advancements in machine learning and artificial intelligence are also being applied to predict catalyst performance and even design new catalysts with desired properties for fragrance synthesis. arxiv.orgarxiv.orgacs.orgmdpi.comacs.org These models can be trained on existing experimental and computational data to identify complex relationships between catalyst structure and catalytic activity.
Conformation Analysis of Isomeric Forms
This compound exists as a mixture of isomers, primarily the 2-benzyl-1,3-dioxolan-4-yl)methanol (a five-membered ring) and 2-benzyl-1,3-dioxan-5-ol (B13752967) (a six-membered ring). fragranceconservatory.com Each of these can also exist as different stereoisomers (cis/trans). Computational methods are invaluable for analyzing the conformational preferences and relative stabilities of these isomers.
Quantum-chemical calculations can be used to determine the optimized geometries and relative energies of the different conformers. researchgate.netresearchgate.net For the six-membered dioxane ring, the chair conformation is typically the most stable, but boat and twist-boat conformations can also exist as higher-energy intermediates in conformational interconversions. researchgate.net The orientation of the benzyl (B1604629) and hydroxymethyl substituents (axial vs. equatorial) will significantly impact the stability of the chair conformers. Computational studies on substituted 1,3-dioxanes have shown that the relative energies of these conformers can be accurately predicted. researchgate.net
Similarly, for the five-membered dioxolane ring, envelope and twist conformations are possible. The energetic landscape of these conformers can be mapped out using computational methods to identify the most stable arrangements.
The following table summarizes the primary isomeric forms of this compound that are subject to conformational analysis.
Table 2: Isomeric Forms of this compound
| Isomer | Ring Size | Common Name |
| 1 | 5-membered | (2-benzyl-1,3-dioxolan-4-yl)methanol |
| 2 | 6-membered | (2-benzyl-1,3-dioxan-5-ol) |
By calculating the Gibbs free energies of the different isomers, it is possible to predict their equilibrium populations at a given temperature. This information is crucial for understanding the composition of the final product mixture obtained in the synthesis of this compound.
Emerging Research Frontiers and Future Directions
Development of Novel and Highly Selective Catalytic Systems for Phenylacetaldehyde (B1677652) Glyceryl Acetal (B89532) Synthesis
The synthesis of phenylacetaldehyde glyceryl acetal is a focal point for the development of advanced catalytic systems that offer high selectivity and efficiency. Traditional synthesis methods often rely on mineral or organic acids such as sulfuric acid, p-toluenesulfonic acid, or oxalic acid. google.com While effective, these catalysts can present challenges in terms of separation and environmental impact.
Recent research has highlighted the potential of heterogeneous catalysts, particularly metal-organic frameworks (MOFs). Zirconium-containing UiO-66 MOFs have emerged as highly efficient catalysts for the acetalization of phenylacetaldehyde with glycerol (B35011). These catalysts are noted for their stability and reusability, key factors in sustainable chemical production. The catalytic activity of UiO-66 is linked to the presence of Brønsted acid sites that facilitate the reaction.
Integration of Bioprocesses and Chemo-Enzymatic Syntheses for Sustainable Production
The quest for greener and more sustainable chemical manufacturing has led to the exploration of bioprocesses and chemo-enzymatic syntheses for fragrance production. While specific research on the fully enzymatic synthesis of this compound is still in its early stages, the broader field of chemo-enzymatic cascades for producing fragrance aldehydes is rapidly advancing. nih.govresearchgate.net
These innovative approaches combine the selectivity of enzymes with the efficiency of chemical catalysis. For instance, enzymatic resolutions can be employed to produce chiral building blocks for the synthesis of specific enantiomers of fragrance compounds. researchgate.net The integration of biocatalysis offers the potential for milder reaction conditions, reduced waste generation, and the use of renewable feedstocks, aligning with the principles of green chemistry. The application of these methods to the large-scale, sustainable production of this compound represents a significant and promising research frontier.
Advanced In Situ and Operando Spectroscopic Characterization of Reaction Intermediates
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalytic processes. Advanced spectroscopic techniques, particularly in situ and operando spectroscopy, are powerful tools for characterizing reaction intermediates and catalyst behavior under actual reaction conditions. wikipedia.orgmdpi.comnih.govyoutube.comescholarship.org
Operando spectroscopy, a methodology where spectroscopic characterization is coupled with simultaneous measurement of catalytic activity, allows researchers to establish direct relationships between the catalyst's structure and its performance. wikipedia.orgmdpi.comnih.govescholarship.org Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy can provide real-time information on the formation and transformation of intermediate species during the synthesis of this compound. While specific operando studies on this particular acetal's synthesis are not yet widely published, the application of these techniques holds immense potential for elucidating the reaction pathway and optimizing catalyst design.
Exploration of Undiscovered Chemical Transformations Involving this compound
The chemical reactivity of this compound beyond its formation is a largely unexplored area, presenting opportunities for the discovery of novel chemical transformations and the synthesis of new functional molecules. The inherent chemical functionalities of the molecule—the acetal group, the hydroxyl group, and the aromatic phenyl ring—offer multiple sites for chemical modification.
Potential areas of investigation include:
Hydrolysis: The acetal linkage can be hydrolyzed under acidic conditions to release the parent phenylacetaldehyde and glycerol. wikipedia.org Controlling this reaction could be useful for pro-fragrance applications where a slow release of the aldehyde is desired.
Oxidation: The primary hydroxyl group could be oxidized to an aldehyde or a carboxylic acid, leading to new derivatives with different properties.
Etherification and Esterification: The hydroxyl group can be derivatized through etherification or esterification to create new molecules with potentially unique olfactory or material properties.
Reactions of the Aromatic Ring: The phenyl group can undergo various electrophilic substitution reactions, opening pathways to a wide range of new compounds.
Systematic exploration of these and other chemical transformations could unlock new applications for this compound and its derivatives.
Targeted Applications in Advanced Materials Science and Specialty Chemicals (Beyond Prohibited Areas)
While primarily known for its use in fragrances, the unique chemical structure of this compound suggests its potential for a broader range of applications in materials science and specialty chemicals. ontosight.aicosmileeurope.eu
Research into related glyceryl acetals has shown their utility in various industrial applications. For example, certain glyceryl acetals are used as coalescing agents and solvents in the manufacturing of lacquers and paints. google.com They can also serve as valuable oxygenated fuel additives, contributing to cleaner combustion. mdpi.com
Furthermore, the presence of a hydroxyl group and its potential for moisturization suggests applications in cosmetic and personal care products beyond just fragrance. ontosight.ai The exploration of this compound and its derivatives as building blocks for polymers, surfactants, or other specialty materials is a promising avenue for future research and development.
Q & A
Q. What are the optimal synthetic protocols for phenylacetaldehyde glyceryl acetal in laboratory conditions?
this compound is synthesized via acid-catalyzed acetal formation between phenylacetaldehyde and glycerol. Homogeneous catalysts (e.g., sulfuric acid) or heterogeneous solid acids (e.g., zeolites, ion-exchange resins) can be used. Reaction conditions typically involve refluxing with azeotropic removal of water to drive equilibrium. Yields depend on catalyst efficiency and reaction time, with solid catalysts offering reusability and reduced side products .
Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm acetal ring formation and substituent positions.
- GC-MS for purity assessment and detection of volatile byproducts.
- FTIR to identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹). Physical properties like boiling point (358°C) and refractive index should align with literature values .
Q. How is this compound quantified in complex mixtures such as flavor formulations?
Quantification often employs LC-MS/MS with isotope-labeled internal standards to mitigate matrix effects. For lower sensitivity requirements, GC-FID with calibration curves using purified standards is suitable. Method validation should include recovery studies and limits of detection .
Advanced Research Questions
Q. How do catalyst properties influence reaction kinetics and selectivity in this compound synthesis?
Solid acid catalysts (e.g., sulfonated carbons) enhance selectivity by reducing side reactions like aldol condensation. Turnover frequency (TOF) and activation energy (Eₐ) can be calculated via kinetic studies. For example, Brønsted acid sites in resins improve proton donation, accelerating acetalization .
Q. What computational tools predict the metabolic fate and toxicity of this compound?
- Cramer Classification : Class III (high toxicity risk), but metabolites (phenylacetaldehyde and glycerol) are endogenous, reducing concern .
- QSAR Models : Predict absorption, distribution, and toxicity using software like OECD QSAR Toolbox.
- In Silico Metabolism : Tools like GLORY or BioTransformer simulate hydrolysis into phenylacetaldehyde and glycerol, which undergo further detoxification .
Q. What strategies resolve contradictions in stability data for this compound under varying pH and temperature?
Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Conflicting data may arise from impurities or matrix interactions; orthogonal techniques (e.g., NMR and LC-MS) can clarify degradation pathways .
Regulatory and Safety Questions
Q. What frameworks evaluate the safety of this compound in food applications?
The JECFA protocol applies:
Q. How do regulatory guidelines address discrepancies in metabolite toxicity assessments?
Metabolites like phenylacetaldehyde (genotoxic potential) are evaluated via in vitro assays (Ames test, micronucleus). If metabolites are endogenous (e.g., phenylacetic acid), their contribution to toxicity is deemed negligible under typical exposure levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
